

"Adenosine, 5'-amino-2',5'-dideoxy-" off-target effects and specificity

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Compound of Interest

Compound Name: Adenosine, 5'-amino-2',5'-dideoxy-

Cat. No.: B1595454

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Technical Support Center: Adenosine, 5'-amino-2',5'-dideoxy-

Welcome to the technical support center for **Adenosine, 5'-amino-2',5'-dideoxy-**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and characterizing the off-target effects and specificity of this adenosine analog.

Disclaimer: Publicly available information on the specific off-target profile of **Adenosine, 5'-amino-2',5'-dideoxy-** is limited. This guide provides general methodologies and best practices for characterizing novel nucleoside analogs, drawing parallels from related compounds where applicable.

Frequently Asked Questions (FAQs)

Q1: What is **Adenosine, 5'-amino-2',5'-dideoxy-** and what is its primary known application?

Adenosine, 5'-amino-2',5'-dideoxy- is a synthetic analog of the natural nucleoside deoxyadenosine. Its primary documented application is in biotechnology, specifically in the chemical modification of small interfering RNAs (siRNAs). Incorporating 5'-amino-2',5'-dideoxynucleosides at the 5'-end of the sense strand of an siRNA can help to eliminate off-target effects caused by the sense strand being loaded into the RNA-induced silencing complex (RISC).^[1]

Q2: Are there any known off-target effects for **Adenosine, 5'-amino-2',5'-dideoxy-** as a standalone small molecule?

As of late 2025, dedicated pharmacological studies detailing a broad off-target profile for **Adenosine, 5'-amino-2',5'-dideoxy-** as a soluble small molecule are not readily available in published literature. Its primary characterization has been in the context of oligonucleotide synthesis and modification.^[2]

Q3: What are the potential off-targets for adenosine analogs in general?

Adenosine analogs have the potential to interact with a wide range of biological targets due to their structural similarity to endogenous adenosine and ATP. Potential off-targets include:

- Kinases: A broad family of enzymes that bind ATP.
- Adenosine receptors: A class of G protein-coupled receptors (GPCRs).
- Adenylate cyclases: Enzymes that synthesize cyclic AMP (cAMP).^{[3][4]}
- Other nucleoside-binding proteins: Including polymerases, methyltransferases, and adenosine deaminases.

For example, the related compound 2',5'-dideoxyadenosine is a known inhibitor of adenylate cyclase.^{[3][4][5]} Another related molecule, 5'-Amino-5'-deoxyadenosine, has been described as an adenosine kinase inhibitor.^{[6][7]}

Q4: How can I determine the specificity and potential off-target effects of **Adenosine, 5'-amino-2',5'-dideoxy-** in my experimental system?

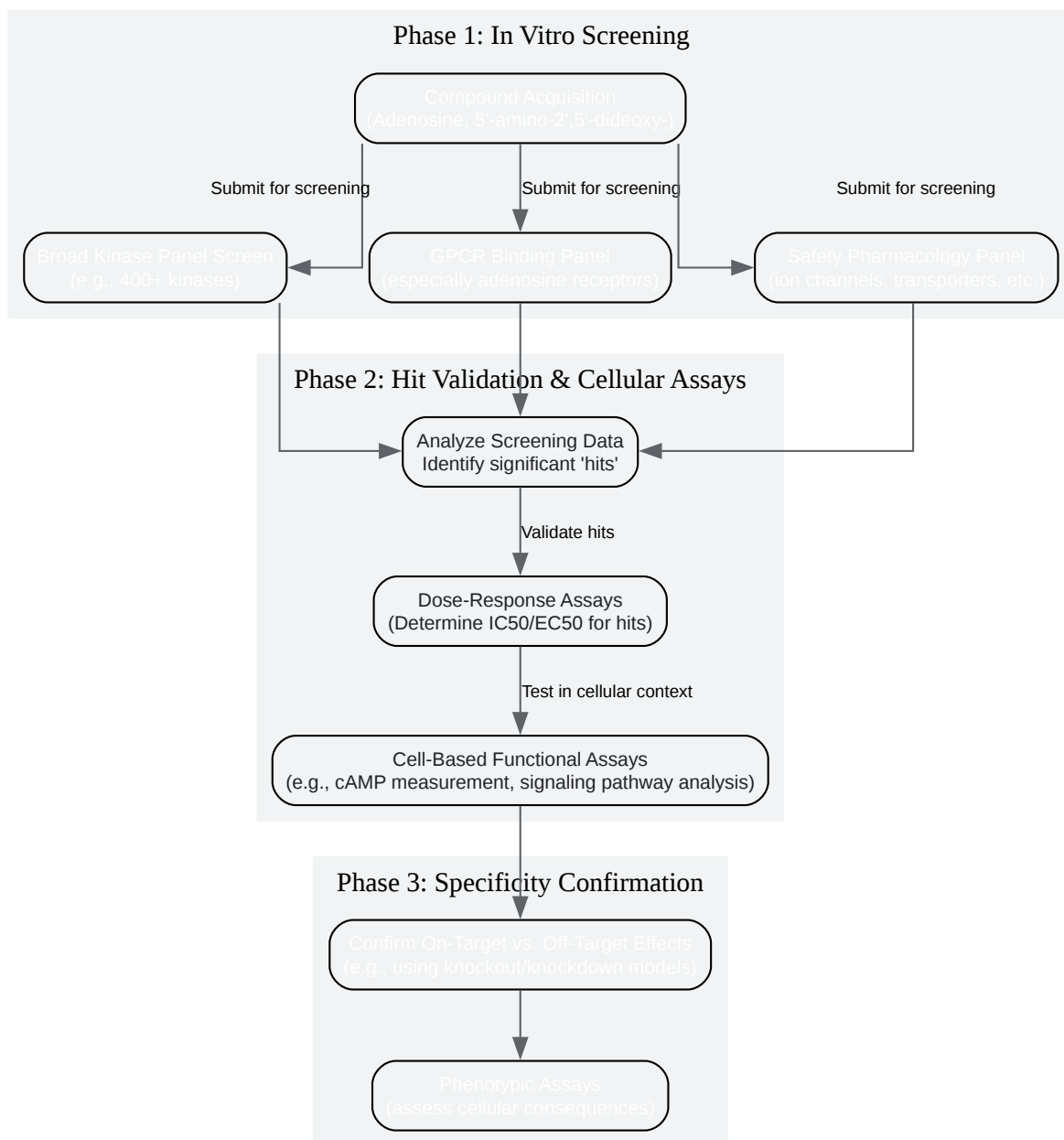
To characterize the specificity of **Adenosine, 5'-amino-2',5'-dideoxy-**, a tiered approach is recommended. This typically involves a combination of in vitro screening and cell-based assays. A general workflow is outlined below.

Troubleshooting & Experimental Guides

Guide 1: Initial Off-Target Screening Strategy

This guide outlines a general strategy for identifying potential off-target interactions of a novel adenosine analog.

Workflow for Off-Target Profiling



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A general workflow for characterizing off-target effects.

Guide 2: Protocol for Adenylate Cyclase Activity Assay

Given that the related compound 2',5'-dideoxyadenosine inhibits adenylate cyclase, it is prudent to test if **Adenosine, 5'-amino-2',5'-dideoxy-** has a similar activity.

Objective: To determine if **Adenosine, 5'-amino-2',5'-dideoxy-** inhibits the production of cyclic AMP (cAMP) in a cell-based assay.

Materials:

- HEK293 cells (or other suitable cell line)
- Forskolin (an adenylate cyclase activator)
- **Adenosine, 5'-amino-2',5'-dideoxy-**
- 2',5'-dideoxyadenosine (as a positive control)
- cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based)
- Cell lysis buffer
- 96-well cell culture plates

Methodology:

- Cell Seeding: Plate HEK293 cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
- Compound Pre-treatment:
 - Prepare serial dilutions of **Adenosine, 5'-amino-2',5'-dideoxy-** and the positive control (2',5'-dideoxyadenosine) in serum-free media. A typical concentration range to start with is 0.1 μ M to 100 μ M.
 - Remove the culture medium from the cells and replace it with the media containing the test compounds.
 - Incubate for 30 minutes at 37°C.

- Stimulation:
 - Add Forskolin to all wells (except for the negative control) to a final concentration of 10 μ M to stimulate adenylate cyclase.
 - Incubate for 15-30 minutes at 37°C.
- Cell Lysis:
 - Aspirate the medium.
 - Add the lysis buffer provided with the cAMP assay kit.
 - Incubate as per the manufacturer's instructions (e.g., 10 minutes on a shaker).
- cAMP Detection:
 - Perform the cAMP measurement following the protocol of your chosen assay kit.
- Data Analysis:
 - Normalize the data to the vehicle control (forskolin only).
 - Plot the normalized cAMP levels against the log of the inhibitor concentration.
 - Calculate the IC₅₀ value using a non-linear regression curve fit (log[inhibitor] vs. response).

Troubleshooting:

- High variability between replicates: Ensure even cell seeding and gentle aspiration/addition of reagents.
- No inhibition observed: The compound may not inhibit adenylate cyclase, or the concentrations used may be too low. Consider a higher concentration range. The compound may also have poor cell permeability.
- Weak signal: Optimize cell number and stimulation time with forskolin.

Data Summary

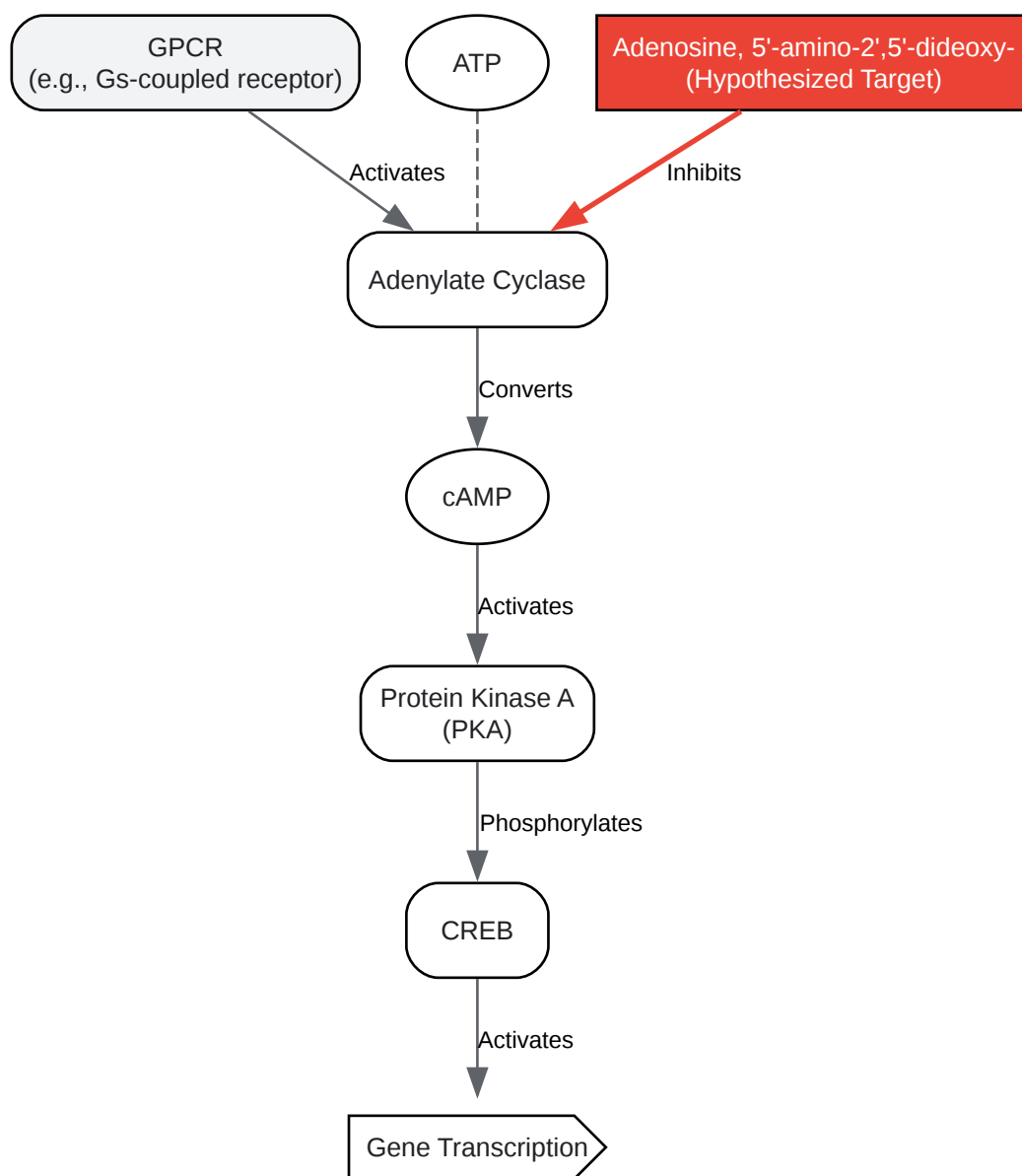
While specific quantitative data for **Adenosine, 5'-amino-2',5'-dideoxy-** is not available, the table below summarizes the inhibitory concentrations for the related compound 2',5'-dideoxyadenosine (ddAdo) against adenylate cyclase (AC) to provide a point of reference.

Compound	Target	Assay System	IC50 Value	Reference
2',5'-dideoxyadenosine	Adenylate Cyclase	Forskolin-stimulated HEK293 cells (CRE reporter)	33 μ M	[4] [5]
2',5'-dideoxyadenosine	Adenylate Cyclase	PACAP-induced reporter gene activation	~35 μ M	[4]
2',5'-dideoxyadenosine	Adenylate Cyclase	Forskolin-induced Elk-1 transactivation	10 μ M	[4]
2',5'-dideoxyadenosine	Adenylate Cyclase	P-site binding	3 μ M	[3]

Signaling Pathway Considerations

When an adenosine analog inhibits adenylate cyclase, it is expected to block the conversion of ATP to cAMP. This would, in turn, affect all downstream signaling pathways that are dependent on cAMP.

Simplified cAMP Signaling Pathway



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Hypothesized inhibition of the cAMP pathway.

This diagram illustrates the central role of adenylate cyclase in cAMP production. If **Adenosine, 5'-amino-2',5'-dideoxy-** inhibits this enzyme, it would prevent the activation of PKA and subsequent gene transcription events, which could be a source of both on-target and off-target effects depending on the desired therapeutic outcome.

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